Methyl 3-(4-(dimethylamino)phenyl)acrylate
Overview
Description
Methyl 3-(4-(dimethylamino)phenyl)acrylate is an organic compound with the molecular formula C12H15NO2 It is a derivative of cinnamic acid and is characterized by the presence of a dimethylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-(dimethylamino)phenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(4-(dimethylamino)phenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(dimethylamino)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(4-(dimethylamino)phenyl)acrylic acid.
Reduction: 3-(4-(dimethylamino)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-(dimethylamino)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-(4-(dimethylamino)phenyl)acrylate exerts its effects depends on its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of a dimethylamino group.
Methyl 3-(4-methoxyphenyl)acrylate: Contains a methoxy group instead of a dimethylamino group.
Methyl 3-(4-nitrophenyl)acrylate: Features a nitro group instead of a dimethylamino group.
Uniqueness
Methyl 3-(4-(dimethylamino)phenyl)acrylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
Methyl 3-(4-(dimethylamino)phenyl)acrylate, a compound with significant interest in medicinal chemistry, has been studied for its biological activities, particularly its potential as an antibacterial and antioxidant agent. This article consolidates findings from various research studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound is characterized by its acrylate functional group and a dimethylamino substituent on the phenyl ring. The presence of the dimethylamino group is crucial as it influences the compound's reactivity and biological interactions.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Study Findings :
- A study reported that derivatives of dimethylaminophenyl acrylates exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Another investigation demonstrated that the compound could inhibit biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in preventing bacterial colonization on medical devices .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Antioxidants play a vital role in neutralizing free radicals, thus protecting cells from oxidative stress.
- Research Insights :
Case Studies
- Antibacterial Efficacy :
- Antioxidant Assessment :
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of dimethylaminobenzaldehyde with methyl acrylate under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Properties
IUPAC Name |
methyl 3-[4-(dimethylamino)phenyl]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)11-7-4-10(5-8-11)6-9-12(14)15-3/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVSZCAHWJHDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244939 | |
Record name | Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7560-48-7 | |
Record name | Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7560-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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